molecular formula C13H11F2N B1440293 (3',3-Difluorobiphenyl-4-yl)methanamine CAS No. 1178614-29-3

(3',3-Difluorobiphenyl-4-yl)methanamine

Cat. No. B1440293
CAS RN: 1178614-29-3
M. Wt: 219.23 g/mol
InChI Key: YVZDDZXLDBBOBN-UHFFFAOYSA-N
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Description

(3,3-Difluorobiphenyl-4-yl)methanamine, also known as 3,3-DFBMA, is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid with a melting point of 102-103°C. 3,3-DFBMA has been studied for its potential use in a variety of biochemical and physiological processes, and its ability to act as a catalyst in chemical reactions.

Scientific Research Applications

Antiviral Activity

Fluorinated biphenyl compounds have shown promise in antiviral applications. Derivatives similar to [2-fluoro-4-(3-fluorophenyl)phenyl]methanamine have been synthesized and tested for their efficacy against a range of RNA and DNA viruses . The presence of fluorine atoms can enhance the binding affinity to viral proteins, potentially inhibiting viral replication.

Anti-inflammatory Applications

The structural analogs of this compound have been explored for their anti-inflammatory properties. The biphenyl moiety, when incorporated into drug molecules, can interact with various biological receptors, modulating inflammatory responses .

Anticancer Research

Compounds with a fluorinated biphenyl structure are being investigated for their potential use in cancer treatment. Their ability to interact with cellular components and disrupt malignant processes makes them valuable in the design of new anticancer drugs .

Solid-State NMR Studies

The fluorine atoms in [2-fluoro-4-(3-fluorophenyl)phenyl]methanamine make it suitable for 19F solid-state NMR studies. This application is particularly useful in the structural analysis of fluorine-labeled compounds within biological systems, providing insights into drug orientation and dynamics .

Agricultural Chemical Development

Fluorinated biphenyl compounds are being considered for the development of new agricultural products. The introduction of fluorine atoms into lead structures has been shown to improve physical, biological, and environmental properties of agrochemicals .

Pharmaceutical Drug Design

The compound’s structure serves as a pharmacophore, a part of a molecule responsible for its biological activity. This makes it an important scaffold in the design of drugs with enhanced efficacy and selectivity .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (3’,3-Difluorobiphenyl-4-yl)methanamine may also interact with various biological targets.

Biochemical Pathways

Related compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (3’,3-Difluorobiphenyl-4-yl)methanamine could potentially influence a broad range of biochemical pathways.

Result of Action

Related compounds have demonstrated a variety of biological activities , suggesting that (3’,3-Difluorobiphenyl-4-yl)methanamine may have similar effects.

properties

IUPAC Name

[2-fluoro-4-(3-fluorophenyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZDDZXLDBBOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3',3-Difluorobiphenyl-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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